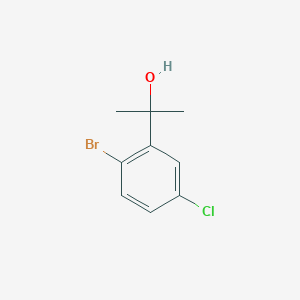
5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with bromine, trifluoromethyl, and carboxylic acid groups The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid typically involves the reaction of 5-bromo-4-(trifluoromethyl)-1,3-thiazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures. The reaction proceeds through the formation of a carboxylate intermediate, which is subsequently protonated to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- 5-chloro-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- 5-bromo-4-(methyl)-1,3-thiazole-2-carboxylic acid
Uniqueness
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5HBrF3NO2S |
|---|---|
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C5HBrF3NO2S/c6-2-1(5(7,8)9)10-3(13-2)4(11)12/h(H,11,12) |
Clé InChI |
XTKQLDZOIUVJFU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=N1)C(=O)O)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)



![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)







